molecular formula C15H11N5O B12950529 N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide CAS No. 919763-50-1

N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide

Katalognummer: B12950529
CAS-Nummer: 919763-50-1
Molekulargewicht: 277.28 g/mol
InChI-Schlüssel: QECLQZKYTWKKHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-Amino-1H-benzo[d]imidazol-2-yl)-4-cyanobenzamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-1H-benzo[d]imidazol-2-yl)-4-cyanobenzamide typically involves the formation of the benzimidazole core followed by the introduction of the cyanobenzamide moiety. One common method involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-Amino-1H-benzo[d]imidazol-2-yl)-4-cyanobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups depending on the reagents used .

Wissenschaftliche Forschungsanwendungen

N-(6-Amino-1H-benzo[d]imidazol-2-yl)-4-cyanobenzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(6-Amino-1H-benzo[d]imidazol-2-yl)-4-cyanobenzamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(6-Amino-1H-benzo[d]imidazol-2-yl)-4-cyanobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyanobenzamide moiety is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound for drug development and other scientific research .

Eigenschaften

CAS-Nummer

919763-50-1

Molekularformel

C15H11N5O

Molekulargewicht

277.28 g/mol

IUPAC-Name

N-(6-amino-1H-benzimidazol-2-yl)-4-cyanobenzamide

InChI

InChI=1S/C15H11N5O/c16-8-9-1-3-10(4-2-9)14(21)20-15-18-12-6-5-11(17)7-13(12)19-15/h1-7H,17H2,(H2,18,19,20,21)

InChI-Schlüssel

QECLQZKYTWKKHG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(N2)C=C(C=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.